![molecular formula C19H32N2Sn B2854683 6-(Tributylstannyl)imidazo[1,2-a]pyridine CAS No. 265664-57-1](/img/structure/B2854683.png)

6-(Tributylstannyl)imidazo[1,2-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

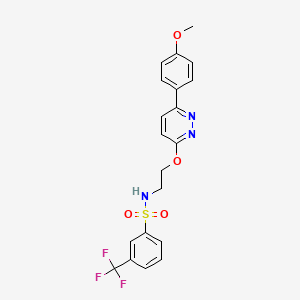

6-(Tributylstannyl)imidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 265664-57-1 . It has a molecular weight of 407.19 . The compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

Imidazo[1,2-a]pyridine has attracted much interest in drug development because of its potent medicinal properties . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for its synthesis .Molecular Structure Analysis

The molecular structure of 6-(Tributylstannyl)imidazo[1,2-a]pyridine is characterized by a fused bicyclic 5,6 heterocycle . This structural character makes it useful in material science .Chemical Reactions Analysis

Imidazo[1,2-a]pyridine has been recognized as a versatile scaffold in organic synthesis and drug development . The discovery of novel methods for its synthesis and functionalization continues to be an exciting area of research .Physical And Chemical Properties Analysis

6-(Tributylstannyl)imidazo[1,2-a]pyridine is a liquid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

1. Broad Medical Applications

Imidazo[1,2-a]pyridine, a bicyclic heterocyclic compound, is recognized for its wide-ranging applications in medicinal chemistry. It exhibits potential as an anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic agent, and as a proton pump inhibitor. This scaffold is also present in various marketed preparations, such as zolimidine, zolpidem, alpidem, highlighting its significance in therapeutic development (Deep et al., 2016).

2. Diagnostic Imaging

Imidazo[1,2-α]pyridines have been explored as high-affinity, selective ligands for Peripheral Benzodiazepine Receptors (PBR), with potential applications in diagnostic imaging using Single Photon Emission Computed Tomography (SPECT). The synthesis of these compounds involves iododestannylation reactions, indicating their utility in developing imaging probes (Katsifis et al., 2000).

3. Fluorescent Probes for Mercury Detection

Novel imidazo[1,2-a]pyridine derivatives have been developed as efficient fluorescent probes for mercury ions. These compounds demonstrate potential for environmental and analytical applications, particularly in detecting mercury in various mediums (Shao et al., 2011).

4. Progress in Pharmacological Properties

Imidazo[1,2-a]pyridine's pharmacological properties have been extensively researched, with significant developments in understanding its role as enzyme inhibitors, receptor ligands, and anti-infectious agents. This highlights its versatility and importance in drug discovery (Enguehard-Gueiffier & Gueiffier, 2007).

5. Chemical Synthesis and Functionalization

The synthesis and functionalization of imidazo[1,2-a]pyridines, using inexpensive catalysts and mild reaction conditions, play a crucial role in their pharmaceutical applications. Recent efforts have focused on developing new methods to enhance the biological activity of these compounds (Ravi & Adimurthy, 2017).

6. Antitumor Therapy Candidate

Imidazo[1,2-a]pyridine has been identified as a promising candidate for antitumor therapy. Its analogues have been used as lead molecules in clinical trials, demonstrating its potential in cancer treatment (Goel et al., 2016).

7. Antiviral Activity

Imidazo[1,2-a]pyridines have shown effectiveness against various viruses, including cytomegalovirus and respiratory syncytial virus, highlighting their potential as antiviral agents (Lhassani et al., 1999).

8. Cytokinin Activity in Agriculture

Certain imidazo[1,2-a]pyridine derivatives have been found to exhibit cytokinin activity, making them useful in agricultural research, particularly in studying plant cell and tissue growth (Nishikawa et al., 2000).

Safety and Hazards

Zukünftige Richtungen

Imidazo[1,2-a]pyridine has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The discovery of novel methods for its synthesis and functionalization continues to be an exciting area of research . This suggests that there is potential for future developments in this field .

Eigenschaften

IUPAC Name |

tributyl(imidazo[1,2-a]pyridin-6-yl)stannane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N2.3C4H9.Sn/c1-2-5-9-6-4-8-7(9)3-1;3*1-3-4-2;/h1,3-6H;3*1,3-4H2,2H3; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCDMTSPJQRWSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN2C=CN=C2C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2Sn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Tributylstannyl)imidazo[1,2-a]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid](/img/structure/B2854600.png)

![N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]methanesulfonamide](/img/structure/B2854601.png)

![2-Chloro-N-[(2-cyclopentylpyrazol-3-yl)methyl]acetamide](/img/structure/B2854602.png)

![(E)-4-(Dimethylamino)-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2854604.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2854605.png)

![2-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2854607.png)

![N-[(2,2-Difluoro-1-phenylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2854612.png)

![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2854614.png)

![N-(4-fluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2854620.png)